![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-二氮杂双环[4.2.0]辛烷 CAS No. 1417789-49-1](/img/structure/B111864.png)

(1S,6R)-3-Boc-3,7-二氮杂双环[4.2.0]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, commonly known as Boc-DABCO, is an organic compound used in a variety of scientific research applications. Boc-DABCO is a bicyclic molecule composed of two fused rings, one containing seven atoms and the other containing four atoms. It is a chiral molecule, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. Boc-DABCO has a variety of uses in organic synthesis, due to its ability to form strong bonds and act as a catalyst in certain reactions. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学研究应用

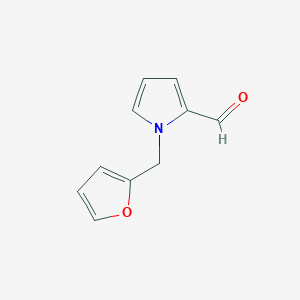

改性硼氢化物试剂该化合物已用于芳基、烷基和芳酰叠氮化物的有效还原,在室温或回流条件下使用改性硼氢化物(如(1,4-二氮杂双环[2.2.2]辛烷)(四氢硼酸根)锌配合物)在 THF 或 CH2Cl2 中显示出优异的产率(Firouzabadi, Adibi, & Zeynizadeh, 1998)。

有机合成中的催化应用1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 已广泛用作各种有机转化中的催化剂。它以其廉价、环保、反应性高、易于操作且无毒的特性而闻名,可产生具有优异产率和高选择性的产品(Baghernejad, 2010)。

3,8-二氮杂双环[3.2.1]辛烷类似物的工艺改进已经开发出一种改进且可扩展的取代 3,8-二氮杂双环[3.2.1]辛烷工艺,突出了其在五步中以 42% 的总产率用于各种支架应用的潜力(Huang & Teng, 2011)。

吡喃并[2,3-d]嘧啶酮衍生物的合成DABCO 已被用作一锅三组分缩合反应的催化剂,展示了简单、温和的条件和高产率,利用了毒性较低且成本较低的化学品(Azizian, Shameli, & Balalaie, 2012)。

用于生物活性化合物的离子液体合成已经合成了一种基于 DABCO 的离子液体,并将其用作四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物等生物活性化合物的合成中的催化剂,具有高产率、反应时间短和工艺简单的优点(Shirini, Langarudi, & Daneshvar, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)